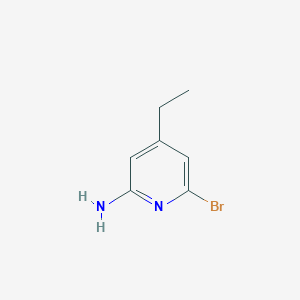

6-bromo-4-ethylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

6-bromo-4-ethylpyridin-2-amine |

InChI |

InChI=1S/C7H9BrN2/c1-2-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3,(H2,9,10) |

InChI Key |

PVQOPUWHEMXFRC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=C1)Br)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo 4 Ethylpyridin 2 Amine and Its Precursors

Retrosynthetic Analysis of 6-bromo-4-ethylpyridin-2-amine

A retrosynthetic analysis of this compound identifies several logical bond disconnections and corresponding synthetic strategies. The primary disconnections are at the carbon-nitrogen (C-N) and carbon-bromine (C-Br) bonds, as well as approaches that construct the pyridine (B92270) ring itself.

C-N Bond Disconnection: This approach suggests an amination reaction as the final step. The key precursor would be a 2,6-dihalo-4-ethylpyridine, which could undergo a selective amination at the 2-position. This strategy relies on controlling the reactivity to achieve mono-amination over di-amination.

C-Br Bond Disconnection: This pathway involves the late-stage bromination of a 4-ethylpyridin-2-amine precursor. The success of this route is highly dependent on the regioselectivity of the electrophilic bromination, as the activating amino group directs incoming electrophiles to the ortho (3- and 5-) positions. Achieving selective bromination at the 6-position via this method is challenging.

Pyridine Ring Formation: A more convergent approach involves constructing the pyridine core from acyclic or simpler cyclic precursors. This allows for the strategic placement of the required ethyl, amino (or a precursor like a nitrile), and bromo substituents during the ring-forming cyclization reaction.

These distinct strategies form the basis for the specific synthetic methodologies discussed below.

Novel Approaches to Direct Synthesis of this compound

Modern organic synthesis offers several powerful tools for constructing highly substituted pyridine rings with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are indispensable for functionalizing pyridine rings. The Buchwald-Hartwig amination is a premier method for forming the C-N bond required in the target molecule. This reaction can be applied to a precursor such as 2,6-dibromo-4-ethylpyridine. Research on the amination of related 3-halo-2-aminopyridines has shown that the choice of ligand and precatalyst is critical for achieving high yields. nih.gov For instance, precatalysts derived from ligands like RuPhos and BrettPhos have been identified as highly effective for coupling secondary and primary amines, respectively, using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov

Table 1: Ligand Screen for a Model Palladium-Catalyzed C,N-Cross Coupling Reaction Based on findings for related substituted aminopyridines. nih.gov

| Ligand Precatalyst | Amine Type | Typical Yield |

|---|---|---|

| RuPhos-precatalyst | Secondary | High |

| BrettPhos-precatalyst | Primary | High |

| XPhos-precatalyst | Secondary | Moderate-High |

| BINAP | Primary | Moderate |

Alternatively, a Suzuki coupling could be envisioned to introduce the ethyl group by reacting a boronic acid or ester with a suitable bromo-aminopyridine precursor, such as 2-amino-6-bromo-4-chloropyridine. google.comnih.gov

The direct bromination of a 4-ethylpyridin-2-amine precursor is another potential route. The kinetics of the bromination of 2-aminopyridines indicate that the reaction proceeds on the neutral free base. rsc.org The amino group is a potent activating group, directing electrophilic attack. However, it directs incoming electrophiles to the positions ortho and para to itself (the 3- and 5-positions). Therefore, achieving selective bromination at the C-6 position is generally difficult under standard electrophilic conditions and often results in a mixture of products. researchgate.netpsu.edu While harsh, high-temperature gas-phase brominations can yield complex mixtures including the 6-bromo isomer, these methods lack the precision required for efficient synthesis. researchgate.net Milder, more modern brominating systems, such as a combination of sodium bromide and sodium periodate (B1199274) under acidic conditions, have been developed for deactivated aromatic compounds and could be explored for more complex substrates. acs.org

Nucleophilic aromatic substitution (SNAr) provides a classical yet effective pathway to aminopyridines. The electron-withdrawing nature of the pyridine ring nitrogen activates the C-2 and C-4 (and C-6) positions towards attack by nucleophiles. youtube.comstackexchange.com This allows for the displacement of a leaving group, such as a halide, at these positions. youtube.com A viable synthesis for this compound could involve the reaction of 2,6-dibromo-4-ethylpyridine with ammonia (B1221849) or a protected amine. google.com The key challenge in this approach is to control the reaction to favor mono-substitution at the C-2 position over di-substitution at both the C-2 and C-6 positions. This can often be managed by controlling stoichiometry, temperature, and reaction time. The mechanism proceeds through a high-energy Meisenheimer intermediate, where the aromaticity of the ring is temporarily broken. stackexchange.com

Building the pyridine ring from acyclic components offers a highly flexible and convergent route to complex substitution patterns. Several modern cyclization methods are applicable:

Cascade Reactions: A modular method developed by Liebeskind involves a copper-catalyzed C-N cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. scispace.comorganic-chemistry.orgnih.gov This generates a 3-azatriene intermediate that undergoes thermal electrocyclization and subsequent aerobic oxidation to form the pyridine ring in good yields (43-91%). scispace.comnih.gov By carefully selecting the appropriately substituted boronic acid and ketoxime precursors, one could construct the 6-bromo-4-ethyl-2-aminopyridine framework.

[4+2] Cycloadditions: A strategy involving the Diels-Alder cycloaddition between vinylallenes and sulfonyl cyanides produces highly substituted pyridines after rearrangement of the initial cycloadduct. acs.org The resulting sulfonylpyridines can then undergo nucleophilic aromatic substitution to introduce the desired amine functionality. acs.org

Modified Bohlmann-Rahtz Pyridine Synthesis: This one-pot, three-component cyclocondensation process combines a 1,3-dicarbonyl compound, an alkynone, and ammonia to generate polysubstituted pyridines with complete regiochemical control. core.ac.uk This method could be adapted by using precursors that bear the necessary bromo and ethyl functionalities to construct the target molecule.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side products.

For palladium-catalyzed aminations , optimization involves a systematic screening of several parameters:

Catalyst/Ligand: As noted, ligands like RuPhos and BrettPhos often provide superior results for aminating halopyridines compared to earlier generation phosphine (B1218219) ligands. nih.gov

Base: The choice of base is critical. While weaker bases like K₂CO₃ or Cs₂CO₃ are sometimes used, stronger, non-nucleophilic bases like NaOtBu or LiHMDS are often required for challenging couplings. nih.gov

Solvent and Temperature: Aprotic polar solvents such as dioxane, toluene (B28343), or DMF are commonly employed, with reaction temperatures typically ranging from 80 °C to 110 °C to drive the reaction to completion. scispace.com

For cyclization reactions , optimization focuses on catalyst loading, temperature, and reaction time. In the Liebeskind pyridine synthesis, for example, optimized conditions were identified as using DMF as a solvent with molecular sieves, running the initial cross-coupling at 50 °C, followed by heating to 90 °C to facilitate the electrocyclization-oxidation cascade. scispace.com

A study on the chemodivergent synthesis of related compounds from α-bromoketones and 2-aminopyridines highlights how tuning the catalyst and oxidant can lead to completely different product classes. rsc.org For instance, using TBHP as an oxidant in ethyl acetate (B1210297) favored the formation of an imidazopyridine, while a combination of I₂ and TBHP in toluene led to an N-(pyridin-2-yl)amide. rsc.org This demonstrates the profound impact of reaction conditions on the outcome of complex transformations.

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The synthesis of this compound involves the introduction of three different substituents onto a pyridine core. The order of these introductions and the directing effects of the substituents at each stage are critical for achieving the target molecule with high selectivity.

A plausible synthetic pathway starts from a pre-functionalized pyridine, such as 2-amino-4-ethylpyridine (B14419). The existing amino and ethyl groups on the pyridine ring will direct the position of the subsequent bromination step. The amino group is a strong activating group and an ortho-, para-director, while the ethyl group is a weak activating group and also an ortho-, para-director.

In the case of 2-amino-4-ethylpyridine, the positions ortho to the amino group are 3 and the nitrogen of the ring, and the para position is 6. The positions ortho to the ethyl group are 3 and 5, and the para position is not available. The directing effects of the amino group are generally stronger than those of the alkyl group. Therefore, electrophilic substitution, such as bromination, is expected to be directed to the positions activated by the amino group. The steric hindrance from the ethyl group at position 4 may influence the accessibility of the adjacent positions.

The bromination of substituted pyridines can be complex due to the electron-deficient nature of the pyridine ring. However, the presence of the electron-donating amino group at the 2-position makes the ring more susceptible to electrophilic attack. The bromination is anticipated to occur preferentially at the C6 position, which is para to the amino group and sterically less hindered than the C3 position.

An alternative approach involves the halogenation of a pyridine N-oxide derivative. The N-oxide group activates the pyridine ring towards electrophilic substitution at the 2- and 4-positions. A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides can provide access to 2-halo-substituted pyridines. acs.org

The table below summarizes the directing effects of the substituents on the pyridine ring, which are crucial for understanding the regioselectivity of the synthesis.

| Substituent | Position on Pyridine Ring | Electronic Effect | Directing Influence |

| Amino (-NH₂) | 2 | Activating | Ortho, Para (positions 3 and 6) |

| Ethyl (-CH₂CH₃) | 4 | Weakly Activating | Ortho, Para (positions 3 and 5) |

Considering these effects, the bromination of 2-amino-4-ethylpyridine is predicted to yield this compound as the major product due to the strong para-directing effect of the amino group and the steric environment of the pyridine ring.

Research into the synthesis of related compounds, such as 6-bromo-N-alkylpyridin-2-amines, has demonstrated the feasibility of regioselective bromination. acs.org For instance, the synthesis of 6-bromo-N-ethylpyridin-2-amine was achieved in a 26% yield, indicating that the desired regioselectivity can be attained, although yields may vary. acs.org

Furthermore, the synthesis of polysubstituted pyridines can sometimes be achieved through tandem reactions. For example, a cascade transient halogenation and Heck reaction of N-allyl enaminones has been used for the direct formation of pyridine heterocycles, addressing the issue of regioselectivity. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles. Modern pyridine synthesis methods are increasingly incorporating green chemistry principles, such as the use of renewable feedstocks, waste minimization, and reduced energy consumption. numberanalytics.com

Key areas for applying green chemistry in the synthesis of this compound include the choice of solvents, catalysts, and energy sources.

Catalysis: The use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling. For instance, zinc phosphate (B84403) has been used as a non-toxic and green heterogeneous catalyst for the synthesis of symmetrically substituted pyridine derivatives with excellent yields (82–94%). rsc.org Similarly, a well-defined air-stable Zn(II)-catalyst has been employed for the sustainable synthesis of tri- and tetra-substituted pyridines from alcohols. acs.orgbohrium.com The use of biocatalysts, such as enzymes, also presents a sustainable alternative to traditional chemical synthesis methods for pyridine derivatives. numberanalytics.comukri.org

Solvents: Traditional organic solvents are often volatile and toxic. Green alternatives include water, supercritical fluids, and ionic liquids. The use of polyethylene (B3416737) glycol (PEG) as a green solvent has been shown to be highly efficient for the synthesis of pyridine derivatives. researchgate.net Some reactions can even be performed in a solvent-free manner, which is a key aspect of mechanochemistry. scienceopen.comscielo.br

Energy Efficiency: Microwave-assisted synthesis and visible-light-promoted reactions can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.neticsr.in

The following table compares traditional synthetic methods with potential green alternatives for the synthesis of pyridine derivatives, which could be adapted for this compound.

| Synthetic Step | Traditional Method | Green Alternative | Green Chemistry Principle(s) Addressed |

| Pyridine Ring Formation | Multi-step classical syntheses with harsh reagents. | One-pot multicomponent reactions. bohrium.com | Atom Economy, Waste Prevention |

| Catalysis | Homogeneous acid/base catalysts. | Heterogeneous catalysts (e.g., zinc phosphate rsc.org), biocatalysts. numberanalytics.comukri.org | Catalysis, Safer Chemicals |

| Solvents | Volatile organic solvents (e.g., DMF, Chloroform). | Water, ethanol/water mixtures rsc.org, polyethylene glycol (PEG) researchgate.net, solvent-free conditions. acs.orgscienceopen.com | Safer Solvents and Auxiliaries |

| Energy Source | Conventional heating (reflux). | Microwave irradiation researchgate.net, visible light. icsr.in | Design for Energy Efficiency |

| Starting Materials | Petroleum-derived feedstocks. | Biomass-derived starting materials. ukri.org | Use of Renewable Feedstocks |

By integrating these green chemistry principles, the synthesis of this compound and its precursors can be made more environmentally friendly, safer, and more efficient.

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 4 Ethylpyridin 2 Amine

Reactivity at the Bromo-Substituted Position

The bromine atom on the pyridine (B92270) ring is a key site for synthetic transformations, enabling the introduction of a wide array of functional groups through cross-coupling and substitution reactions.

Suzuki-Miyaura Cross-Coupling Reactions with Aryl/Alkylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of 6-bromo-4-ethylpyridin-2-amine, this reaction allows for the coupling of aryl or alkyl groups from boronic acids to the pyridine core. These reactions are typically catalyzed by palladium complexes with various phosphine (B1218219) ligands. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For instance, the presence of nitrogen atoms in the pyridine ring can sometimes lead to deactivation of the palladium catalyst. researchgate.net

A general scheme for the Suzuki-Miyaura coupling of a bromo-substituted pyridine is as follows:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-aryl-4-ethylpyridin-2-amine |

| This compound | Alkylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 6-alkyl-4-ethylpyridin-2-amine |

This table represents a generalized scheme and specific conditions may vary.

Buchwald-Hartwig Amination and Amidation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.org This reaction is highly valuable for the synthesis of N-aryl and N-heteroaryl amines from this compound. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. libretexts.orgnih.gov The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. nih.gov Similarly, Buchwald-Hartwig amidation allows for the formation of amides by coupling with an amide nucleophile.

The use of 2-aminopyridine (B139424) derivatives as nucleophilic partners in palladium-catalyzed couplings can be challenging due to their tendency to bind irreversibly to the palladium center, thereby inhibiting the catalytic cycle. core.ac.uk However, the development of specialized catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands like Pd-PEPPSI-IPentCl, has been shown to overcome this issue and facilitate the coupling of 2-aminopyridines with aryl and heteroaryl halides. core.ac.uk

| Aryl Halide | Amine/Amide | Catalyst | Ligand | Base | Product |

| This compound | Primary/Secondary Amine | Pd₂(dba)₃ | DavePhos | NaOtBu | N-substituted-4-ethylpyridin-2,6-diamine |

| This compound | Amide | Pd(OAc)₂ | XPhos | K₃PO₄ | N-(4-ethyl-6-aminopyridin-2-yl)amide |

This table illustrates typical components for Buchwald-Hartwig reactions.

Sonogashira Cross-Coupling Reactions with Terminal Alkynes

The Sonogashira cross-coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgrsc.org This reaction is instrumental in synthesizing alkynyl-substituted pyridines from this compound. These reactions are generally carried out in the presence of a base, such as an amine, which also serves as the solvent. organic-chemistry.org

In some instances, Sonogashira coupling has been utilized in multi-step syntheses involving pyridine derivatives. For example, the reaction between a brominated pyridine intermediate and a terminal alkyne can be a key step in the construction of more complex molecular architectures. nih.gov

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 6-(alkynyl)-4-ethylpyridin-2-amine |

This table outlines the general components for a Sonogashira coupling reaction.

Negishi and Stille Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method can be applied to this compound to introduce various alkyl or aryl substituents. beilstein-journals.org

The Stille coupling utilizes an organotin reagent and a palladium catalyst to form a carbon-carbon bond with an organic halide. This reaction is also a viable method for the functionalization of this compound. beilstein-journals.org Both Negishi and Stille couplings offer alternative routes to carbon-carbon bond formation with distinct substrate scopes and reaction conditions compared to Suzuki-Miyaura coupling.

| Coupling Reaction | Organometallic Reagent | Catalyst | Product |

| Negishi | R-ZnX | Pd(PPh₃)₄ or NiCl₂(dppe) | 6-R-4-ethylpyridin-2-amine |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 6-R-4-ethylpyridin-2-amine |

This table provides a general overview of Negishi and Stille coupling reactions.

Nucleophilic Displacement of Bromine

The bromine atom at the 6-position of the pyridine ring can be displaced by strong nucleophiles. smolecule.comambeed.com This nucleophilic aromatic substitution (SNAr) reaction is facilitated by the electron-withdrawing nature of the pyridine ring. Common nucleophiles include amines, alkoxides, and thiolates. The reaction conditions, such as temperature and the presence of a catalyst, can influence the outcome and yield of the substitution. For instance, in the amination of dihalopyridines, competition between catalytic substitution of one halogen and non-catalytic nucleophilic substitution of another can occur. clockss.org

Reactivity at the Amino Group

The amino group at the 2-position of this compound is a versatile functional handle for further molecular elaboration. As a primary aromatic amine, it can undergo a variety of characteristic reactions.

The amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. ambeed.com It can also undergo alkylation reactions. Furthermore, the amino group can direct electrophilic aromatic substitution on the pyridine ring, although the ring's inherent electron deficiency makes such reactions less favorable than on a corresponding benzene (B151609) ring. The presence of the amino group can also influence the reactivity of the bromo substituent through its electronic effects on the pyridine ring.

| Reaction Type | Reagent | Product |

| Acylation | Acyl chloride or Anhydride (B1165640) | N-(6-bromo-4-ethylpyridin-2-yl)amide |

| Alkylation | Alkyl halide | N-alkyl-6-bromo-4-ethylpyridin-2-amine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | N-alkyl-6-bromo-4-ethylpyridin-2-amine |

This table summarizes common reactions involving the amino group.

Acylation and Sulfonylation of the Amine

The primary amine group at the 2-position of the pyridine ring readily undergoes acylation and sulfonylation reactions.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acyl derivatives. For instance, treatment with acetic anhydride in a suitable solvent like dichloromethane (B109758) results in the formation of N-(6-bromo-4-ethylpyridin-2-yl)acetamide. nih.gov This reaction typically proceeds under mild conditions and gives high yields. The acylation can also serve as a protective strategy for the amine group, enabling subsequent modifications at other positions of the molecule. nih.gov

Sulfonylation: Similarly, the amine group can be sulfonylated using sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, which are important structural motifs in medicinal chemistry. The reactivity in sulfonylation can be influenced by the electronic properties of both the pyridine ring and the sulfonyl chloride. nih.govchemrxiv.org

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Acylation | Acetic anhydride | N-(6-bromo-4-ethylpyridin-2-yl)acetamide | nih.gov |

| Sulfonylation | Aryl sulfonyl chlorides | N-(6-bromo-4-ethylpyridin-2-yl)sulfonamides | nih.govchemrxiv.org |

Alkylation and Reductive Amination

The nucleophilicity of the primary amine allows for alkylation and reductive amination reactions, leading to the formation of secondary and tertiary amines.

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides. dtic.mil However, this method can sometimes lead to mixtures of mono- and poly-alkylated products. The rate and extent of alkylation can be influenced by steric hindrance from the adjacent bromine atom and the ethyl group. dtic.mil More controlled alkylation can be achieved through methods like the Buchwald-Hartwig amination, often after protecting the primary amine. nih.gov

Reductive Amination: A more controlled method for introducing alkyl groups is through reductive amination. ambeed.com This involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov For example, reaction with propanal in the presence of sodium triacetoxyborohydride yields 6-bromo-N-propylpyridin-2-amine. nih.gov

Diazotization Reactions and Subsequent Transformations

The primary aromatic amine group can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the pyridine ring. The reaction is typically carried out by treating the amine with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic or sulfuric acid at low temperatures. google.com

The resulting diazonium salt can then be subjected to various transformations:

Sandmeyer Reaction: Treatment with copper(I) salts (e.g., CuBr, CuCl, CuCN) can replace the diazonium group with a bromo, chloro, or cyano group, respectively.

Schiemann Reaction: Heating the diazonium tetrafluoroborate (B81430) salt can lead to the introduction of a fluorine atom.

Gattermann Reaction: The use of copper powder in the presence of the corresponding halogen acid can also introduce a halogen.

Hydrolysis: Heating the diazonium salt in water results in the formation of the corresponding pyridinol.

These reactions provide a powerful synthetic route to a variety of 2-substituted-6-bromo-4-ethylpyridines. google.com

Reactivity at the Ethyl Group

The ethyl group at the 4-position of the pyridine ring also offers opportunities for chemical modification.

Oxidation Reactions of the Alkyl Chain

The ethyl group can be oxidized to introduce oxygen-containing functional groups. Depending on the oxidizing agent and reaction conditions, the ethyl group can be converted to an acetyl group or a carboxylic acid. For example, oxidation can lead to the formation of 1-(6-bromo-2-aminopyridin-4-yl)ethanone. Biocatalytic methods using whole-cell systems have also been shown to hydroxylate the alkyl side chain of related pyridine derivatives. nih.gov

Side-chain Functionalization via C-H Activation

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, including those on alkyl side chains of pyridine rings. acs.orgacs.org Palladium-catalyzed reactions, for instance, can be used for the arylation or alkylation of the ethyl group. acs.org These methods often employ a directing group to achieve regioselectivity. The C-H bonds of the ethyl group can also be targeted for sulfonylation under specific conditions, leading to the formation of picolyl sulfones. nih.govacs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring itself is subject to both electrophilic and nucleophilic aromatic substitution, although its reactivity is significantly influenced by the presence of the electron-donating amine and ethyl groups and the electron-withdrawing bromo group.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene. beilstein-journals.orguiowa.edu However, the activating effect of the amine and ethyl groups can facilitate electrophilic substitution. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of such reactions. Bromination, for example, can occur on the pyridine ring under harsh conditions. sci-hub.se

Nucleophilic Aromatic Substitution (SNA_r): The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). acs.orgresearchgate.net This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide, providing a route to a wide range of 6-substituted-4-ethylpyridin-2-amines. The reactivity can be enhanced by converting the pyridine to its N-oxide, which further activates the ring towards nucleophilic attack. acs.org

| Reaction Type | Position | Typical Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Ring C-H | Electrophiles (e.g., Br2, H2SO4) | Substituted pyridine | beilstein-journals.orgsci-hub.se |

| Nucleophilic Aromatic Substitution | C6-Br | Nucleophiles (e.g., R-NH2, R-O-, R-S-) | 6-Substituted-4-ethylpyridin-2-amine | acs.org |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The DMG, a Lewis basic functional group, coordinates to the lithium cation, positioning the base for regioselective deprotonation. baranlab.org For pyridine derivatives, the nitrogen atom within the ring can act as a DMG, but its effectiveness is often influenced by other substituents present on the ring.

In the context of this compound, the amino group (-NH₂) and the bromine atom are key substituents that influence its reactivity in DoM. The amino group is a potent DMG, capable of directing lithiation to the adjacent C-3 position. However, the bromine atom at the C-6 position introduces competing reactivity. Halogen atoms can also direct metalation to their ortho positions, but more significantly, they are susceptible to halogen-metal exchange, a rapid reaction that can occur in the presence of organolithium reagents.

The general mechanism for DoM involves the formation of a complex between the alkyllithium species (like n-BuLi or s-BuLi) and the DMG. baranlab.org This complex-induced proximity effect (CIPE) lowers the activation energy for the deprotonation of the nearby ortho-proton. For this compound, the amino group would direct the organolithium reagent to deprotonate the C-3 position.

However, the presence of the bromine atom presents an alternative reaction pathway: bromine-lithium exchange. This exchange is often faster than deprotonation, especially at low temperatures. The outcome of the reaction—DoM at C-3 versus bromine-lithium exchange at C-6—is therefore dependent on several factors, including the choice of organolithium reagent, solvent, temperature, and the presence of additives like TMEDA (tetramethylethylenediamine). TMEDA can break up the aggregates of organolithium reagents, increasing their basicity and potentially favoring deprotonation over halogen exchange. baranlab.org

Studies on related substituted pyridines provide insights into the likely reactivity of this compound. For instance, the lithiation of 2-chloropyridine (B119429) with lithium dialkylamides can lead to C-3 lithiation, but the mechanism is not straightforward and can involve pre-complexation of the base. researchgate.net In the case of 2,4-disubstituted pyridines like 2,4-lutidine, the regioselectivity of lithiation is highly dependent on the base used (e.g., LDA vs. LDEA) and the presence of additives like LiCl. researchgate.net

Therefore, for this compound, a careful selection of reaction conditions is crucial to selectively achieve directed ortho-metalation at the C-3 position while minimizing the competing bromine-lithium exchange at the C-6 position. The resulting lithiated intermediate at C-3 would be a valuable synthon for introducing a variety of electrophiles at this position, leading to the synthesis of diverse 3-substituted this compound derivatives.

Protonation and Deprotonation Equilibria

The protonation and deprotonation equilibria of this compound are crucial for understanding its chemical behavior in acidic and basic media. These equilibria are characterized by the pKa values of the conjugate acids of the basic sites in the molecule. The primary basic centers are the pyridine ring nitrogen and the exocyclic amino group.

The pKa of the pyridine ring nitrogen is influenced by the electronic effects of the substituents. The ethyl group at the 4-position is an electron-donating group, which should increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). Conversely, the bromine atom at the 6-position and the amino group at the 2-position have more complex effects. Bromine is an electron-withdrawing group via induction, which would decrease the basicity. The amino group is electron-donating through resonance but can be electron-withdrawing inductively.

The pKa of the exocyclic amino group is also affected by the pyridine ring and its substituents. The delocalization of the lone pair of the amino group into the electron-deficient pyridine ring reduces its basicity compared to a typical alkylamine.

For comparison, the pKa of 4-ethylpyridine (B106801) is approximately 5.87. guidechem.com The presence of the 2-amino group is expected to increase the pKa of the ring nitrogen due to its electron-donating nature. For example, the pKa of 4-aminopyridine (B3432731) is 9.17. aatbio.com However, the 6-bromo substituent will counteract this effect. The pKa of 4-amino-3-bromopyridine (B79700) is 7.05, demonstrating the base-weakening effect of the bromine atom. aatbio.com Given these opposing influences, the pKa of the pyridine nitrogen in this compound is likely to be between that of 4-ethylpyridine and 4-aminopyridine, and probably slightly lower than that of 4-aminopyridine due to the bromo substituent.

The protonation state of this compound will significantly impact its reactivity. In strongly acidic solutions, both the pyridine nitrogen and the amino group will be protonated, forming a dicationic species. As the pH increases, the more acidic site, likely the protonated amino group, will deprotonate first, followed by the pyridinium (B92312) ion. The precise pKa values would determine the pH range over which the neutral, monoprotonated, and diprotonated species exist.

Table of Relevant pKa Values for Comparison

| Compound | pKa |

| Pyridine | 5.23 nih.gov |

| 4-Ethylpyridine | 5.87 guidechem.com |

| 4-Aminopyridine | 9.17 aatbio.com |

| 4-Amino-3-bromopyridine | 7.05 aatbio.com |

| 5-Ethylpyridin-2-amine | 7.06 (Predicted) chembk.com |

This table is interactive. Click on the headers to sort the data.

Reaction Kinetics and Mechanistic Studies of this compound Transformations

Transformations of this compound often involve the bromine atom at the C-6 position, which is a prime site for cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are common methods to functionalize aryl bromides. The mechanism of these reactions generally involves an oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with a suitable organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination), and finally, reductive elimination to yield the product and regenerate the palladium catalyst.

The kinetics of these reactions are influenced by several factors including the nature of the palladium catalyst and ligands, the base, the solvent, and the temperature. The electronic properties of the pyridine ring in this compound, as modulated by the amino and ethyl groups, will affect the rate of the oxidative addition step. The electron-donating amino group may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to a less electron-rich aryl bromide.

Mechanistic studies on related systems highlight the complexity of these transformations. For instance, in Buchwald-Hartwig amination reactions, the choice of ligand on the palladium catalyst is crucial for achieving high yields and turnover numbers. nih.gov The reaction mechanism can be influenced by the formation of various catalytic intermediates, and side reactions such as β-hydride elimination can occur, although this is less of a concern for aryl substrates.

Another important class of reactions is the directed ortho-metalation, as discussed in section 3.4.1. The kinetics of DoM versus bromine-lithium exchange are highly dependent on the reaction conditions. The mechanism of lithiation of substituted pyridines has been shown to be complex, sometimes involving substrate-assisted deaggregation of the organolithium reagent. researchgate.net

Furthermore, the amino group itself can undergo various transformations. For example, it can be acylated, alkylated, or used to form heterocyclic rings. The kinetics of these reactions will be influenced by the nucleophilicity of the amino group, which is in turn affected by the electronic properties of the substituted pyridine ring.

Derivatization Strategies and Analogue Synthesis Based on 6 Bromo 4 Ethylpyridin 2 Amine Core

Design Principles for Novel 6-Substituted Pyridin-2-amines

The design of new analogues based on the 6-substituted pyridin-2-amine framework is guided by established structure-activity relationship (SAR) principles. Research into related compound series has provided key insights into how different substituents influence biological activity.

Role of the Pyridine (B92270) Nitrogen : The nitrogen atom within the pyridine ring is a critical feature, often involved in hydrogen bonding or other key interactions with biological targets. nih.gov

Substitution at the 6-Position : The C6 position, occupied by the bromine in the parent compound, is crucial for modulating the molecule's properties. Studies have shown that this position often exhibits a significant tolerance for bulky substituents, which can be exploited to enhance potency or selectivity for a specific biological target. nih.gov Replacing the bromo group with various aryl or heteroaryl moieties through cross-coupling reactions is a common strategy to explore this chemical space.

Amino Group at the 2-Position : The 2-amino group is a fundamental part of the pharmacophore in many biologically active 2-aminopyridine (B139424) derivatives. researchgate.net It can act as a hydrogen bond donor and is often essential for anchoring the molecule within a receptor's binding site.

Synthesis of Pyridine Derivatives with Varied Alkyl Groups at Position 4

Modification of the ethyl group at the C4 position of the pyridine ring can be used to fine-tune the steric and electronic properties of analogues. While direct modification of the existing ethyl group can be challenging, synthetic strategies often involve building the pyridine ring with the desired C4-substituent already in place or using a precursor that allows for its introduction.

One general approach for synthesizing 4-alkylpyridines involves the Hantzsch pyridine synthesis, which condenses an aldehyde, a β-ketoester, and an ammonia (B1221849) source. By selecting an appropriate aldehyde, a variety of alkyl groups can be introduced at the 4-position of the resulting dihydropyridine, which is then oxidized to the pyridine. beilstein-journals.org Another powerful method is the Kröhnke pyridine synthesis, which allows for the combination of three different components to create trisubstituted pyridines, offering a flexible route to C4-functionalized derivatives. wikipedia.org

More modern methods, such as transition-metal-catalyzed C-H activation, provide pathways for the direct alkylation of the pyridine core, although regioselectivity can be a challenge. beilstein-journals.org For instance, titanacyclopropanes generated in situ have been shown to regioselectively alkylate pyridine N-oxides at the C2-position, and similar strategies could potentially be adapted for other positions. organic-chemistry.org

A plausible synthetic sequence to vary the C4-alkyl group, starting from a more general precursor, is outlined below.

| Step | Reaction | Description |

| 1 | Hantzsch or Kröhnke Synthesis | Construction of the 2-amino-6-bromopyridine (B113427) ring with a desired alkyl group (R) at the C4 position by selecting the appropriate starting materials. |

| 2 | Suzuki or Stille Coupling | If starting with a C4-unsubstituted or differently functionalized pyridine, a cross-coupling reaction could be employed to introduce the desired alkyl group. |

| 3 | C-H Functionalization | Direct C-H alkylation of a suitable pyridine precursor, though achieving selectivity at the C4 position would be a key challenge. beilstein-journals.org |

Functionalization of the Amino Group for Diverse Substituents

The 2-amino group of 6-bromo-4-ethylpyridin-2-amine is a versatile handle for introducing a wide range of substituents, thereby modulating the compound's physicochemical and biological properties. Common derivatization strategies include acylation, alkylation, and participation in condensation reactions.

A typical protection-functionalization sequence involves first protecting the amine, often through acylation, to prevent side reactions during subsequent modifications at other positions. The protecting group can then be removed to allow for the introduction of diverse functionalities. For example, 2-amino-6-bromopyridine can be protected via acylation, followed by a Buchwald-Hartwig amination to introduce an alkylamino group at the 6-position (after replacing the bromine). The initial amino group can then be deprotected and acylated with a different partner to yield the final product. nih.gov

Transition metal-catalyzed cross-coupling reactions have also been extensively used to form N-aryl bonds, transforming the primary amine into a secondary N-aryl-2-aminopyridine. These derivatives can serve as important intermediates for further C-H activation and cyclization reactions. rsc.org

The following table summarizes key functionalization reactions for the 2-amino group:

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Acylation | Acid Chloride, Anhydride (B1165640) | Amide | nih.gov |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | google.com |

| N-Arylation | Aryl Halide, Pd or Cu catalyst | N-Aryl-2-aminopyridine | rsc.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | nih.gov |

| Condensation | Dicarbonyl Compound | Heterocycle (e.g., Imidazole) | bio-conferences.org |

Development of Bicyclic and Polycyclic Systems Incorporating the this compound Scaffold

The inherent reactivity of the 2-aminopyridine moiety makes it an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems, which are prevalent in pharmaceuticals. The endocyclic pyridine nitrogen and the exocyclic amino group can both act as nucleophiles, leading to the formation of various ring systems.

One of the most common applications is the synthesis of imidazo[1,2-a]pyridines . These are typically formed through the condensation of a 2-aminopyridine with an α-haloketone (Tschitschibabin reaction) or through multicomponent reactions involving an aldehyde and an isonitrile. bio-conferences.orgresearchgate.net The 4-ethyl and 6-bromo substituents on the starting pyridine would be incorporated into the final bicyclic product, providing points for further diversification. frontiersin.org

Another important class of fused heterocycles accessible from 2-aminopyridines are pyrido[1,2-a]pyrimidines . These can be synthesized via the reaction of 2-aminopyridines with reagents such as β-ketoesters, alkynoate esters, or through multicomponent reactions. rsc.orgnih.gov For instance, a three-component reaction between a 2-aminopyridine, an aldehyde, and a diazo ester, catalyzed by rhodium(III), yields pyrido[1,2-a]pyrimidin-4-ones. nih.gov

The table below outlines representative cyclization reactions to form bicyclic systems from a 2-aminopyridine core.

| Target Bicyclic System | Key Reagents | Reaction Type | Reference |

| Imidazo[1,2-a]pyridine | α-Haloketone | Cyclocondensation (Tschitschibabin) | frontiersin.org |

| Imidazo[1,2-a]pyridine | Aldehyde, Isonitrile | Multicomponent Reaction | bio-conferences.orgresearchgate.net |

| Pyrido[1,2-a]pyrimidin-2-one | Alkynoate Ester | Acylation followed by thermal cyclization | rsc.org |

| Pyrido[1,2-a]pyrimidin-4-one | Aldehyde, Diazo Ester, Rh(III) catalyst | Three-component C-H activation/annulation | nih.gov |

Combinatorial Chemistry Approaches for this compound Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is essential for modern drug discovery. The this compound scaffold is well-suited for combinatorial approaches due to its multiple, orthogonally reactive sites.

Solid-phase synthesis is a cornerstone of combinatorial chemistry. The 2-aminopyridine core can be attached to a solid support, allowing for sequential reactions and purifications to be carried out efficiently. A patent describes the synthesis of 2-aminopyridine derivative libraries on solid phase, where diversity is introduced by reacting the amino group with various building blocks like amino acids, or by functionalizing other positions on the pyridine ring. google.com

Solution-phase combinatorial synthesis is also a viable strategy. The Kröhnke pyridine synthesis is particularly amenable to creating libraries of 2,4,6-trisubstituted pyridines. wikipedia.orgacs.org By systematically varying the three building blocks (an α-pyridinium methyl ketone, an α,β-unsaturated ketone, and an ammonium (B1175870) source), a vast number of analogues can be generated. For the target scaffold, one could envision a strategy where the 2-amino and 4-ethyl groups are incorporated into one of the initial fragments.

Another approach is the Combes-type reaction , which can generate libraries of fused pyridine-4-carboxylic acids from the reaction of acyl pyruvates and electron-rich amino heterocycles like 2-aminopyridines. nih.gov

These combinatorial methods enable the systematic exploration of the chemical space around the this compound core, facilitating the identification of lead compounds with optimized properties.

Advanced Spectroscopic Characterization and Structural Analysis of 6 Bromo 4 Ethylpyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-bromo-4-ethylpyridin-2-amine. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. For the related compound, 6-bromo-N-ethylpyridin-2-amine, the ¹H NMR spectrum in chloroform-d (B32938) shows a triplet for the pyridine (B92270) ring proton at δ 7.24 ppm, and two doublets for the other ring protons at δ 6.69 and 6.27 ppm. acs.orgnih.gov The ethyl group protons attached to the nitrogen appear as a multiplet between δ 3.16–3.33 ppm, and the methyl protons present as a triplet at δ 1.22 ppm. acs.orgnih.gov By analogy, for this compound, the ethyl group at the 4-position would show a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, with chemical shifts influenced by the aromatic ring. The aromatic protons would appear as distinct singlets due to their isolation.

Isotopic enrichment studies, particularly with ¹⁵N, are crucial for probing reaction mechanisms and molecular interactions. The enrichment with ¹⁵N can be achieved through synthetic methods like the Zincke salt intermediate approach, which allows for the introduction of a ¹⁵N atom into the pyridine ring. nih.gov The success and percentage of isotopic enrichment (IE) can be determined using High-Resolution Mass Spectrometry (HRMS) and confirmed by NMR. researchgate.netacs.org In ¹⁵N NMR or ¹H-¹⁵N correlated spectra, the presence of the ¹⁵N isotope allows for the direct observation of the nitrogen's chemical environment and its coupling with adjacent protons, providing valuable data on hydrogen bonding and protonation states. acs.orgfu-berlin.de For instance, studies on other ¹⁵N-labeled pyridoxal-5'-phosphate model systems have demonstrated how changes in the ¹⁵N chemical shift can delineate a continuous spectrum of protonation states, from a standard hydrogen bond (O-H···N) to a complete proton transfer. acs.org

Table 1: Representative ¹H NMR Data for a Related Substituted Pyridine Create an interactive table based on the data below:

| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|---|---|

| 6-bromo-N-ethylpyridin-2-amine | Chloroform-d | H-4 | 7.24 | t | 7.82 | acs.orgnih.gov |

| H-3 | 6.69 | d | 7.44 | acs.orgnih.gov | ||

| H-5 | 6.27 | d | 8.19 | acs.orgnih.gov | ||

| -NH- | 4.74 | br s | - | acs.orgnih.gov | ||

| -CH₂- | 3.16–3.33 | m | - | acs.orgnih.gov | ||

| -CH₃ | 1.22 | t | 7.16 | acs.orgnih.gov |

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is fundamental for determining the molecular weight and elucidating the fragmentation pathways of this compound. The presence of a bromine atom is readily identifiable from the characteristic M+ and M+2 isotopic pattern with an approximate 1:1 intensity ratio, stemming from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Electron Impact (EI) ionization would likely induce predictable fragmentation patterns. Common pathways for related bromo-pyridinamine derivatives include the loss of the bromine atom (a common cleavage for alkyl halides) or the ethyl group's methyl radical (α-cleavage). youtube.com Other potential fragmentations involve the elimination of the amino group or ring-opening reactions that produce smaller, stable ionic fragments.

Electrospray Ionization (ESI), a softer ionization technique, is particularly useful for studying the intact molecule and its non-covalent complexes. conicet.gov.ar In positive-ion mode ESI-MS, the molecule would be detected as the protonated species [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion can be used to systematically study its fragmentation pathways. For substituted pyridinones, ESI-MS/MS spectra have shown that fragmentation is influenced by the nature and position of substituents. researchgate.net For this compound, collision-induced dissociation (CID) would likely lead to the loss of small neutral molecules like HCN or ethylene (B1197577) from the protonated molecule. researchgate.net The specific fragmentation pattern provides a fingerprint for the molecule's structural confirmation.

Table 2: Predicted Mass Spectrometric Fragments for this compound Create an interactive table based on the data below:

| Ionization Mode | Predicted Fragment | Description | Significance | Reference |

|---|---|---|---|---|

| EI/ESI | [M]⁺/ [M+H]⁺ | Molecular ion / Protonated molecule | Confirms molecular weight and isotopic pattern of bromine | |

| EI | [M-Br]⁺ | Loss of bromine radical | Characteristic fragmentation of bromo-aromatics | youtube.com |

| EI | [M-CH₃]⁺ | Loss of methyl radical from ethyl group | α-cleavage, indicates ethyl substitution | youtube.com |

| ESI-MS/MS | [M+H-C₂H₄]⁺ | Loss of ethylene | Common fragmentation for ethyl-substituted aromatics | researchgate.net |

| ESI-MS/MS | [M+H-HCN]⁺ | Loss of hydrogen cyanide | Characteristic fragmentation of the pyridine ring | researchgate.net |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, specific vibrational bands can be assigned based on data from similar molecules. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the ethyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹. The C-N and C-C ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The presence of substituents influences these modes; for example, the totally symmetric ring-breathing mode, often seen near 990-1030 cm⁻¹ in Raman spectra of pyridine derivatives, would be sensitive to the substitution pattern. researchgate.net The C-Br stretching vibration is expected at a lower frequency, typically in the 500-700 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Create an interactive table based on the data below:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy | Notes | Reference |

|---|---|---|---|---|

| N-H Stretch | 3300 - 3500 | IR, Raman | Two bands for primary amine | rsc.org |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | researchgate.net | |

| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman | From the ethyl group | rsc.org |

| C=N / C=C Ring Stretch | 1400 - 1600 | IR, Raman | Multiple bands characteristic of the pyridine ring | researchgate.netresearchgate.net |

| Pyridine Ring Breathing | 990 - 1030 | Raman | Strong, polarized band | researchgate.net |

| C-Br Stretch | 500 - 700 | IR, Raman | asianpubs.org |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides definitive information on the solid-state three-dimensional structure of a molecule, including bond lengths, bond angles, and crucial details about intermolecular interactions that govern crystal packing. While the specific crystal structure of this compound is not detailed in the provided results, analysis of closely related structures, such as other substituted bromopyridines and aminopyridines, allows for a robust prediction of its solid-state behavior. nih.govrsc.orgresearchgate.net

The molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine has been determined by X-ray diffraction, confirming the geometry of the 6-bromopyridin-2-yl moiety. researchgate.net In the crystal lattice of this compound, intermolecular hydrogen bonding is expected to be a dominant organizing force. The amino group can act as a hydrogen bond donor, forming N-H···N bonds with the nitrogen atom of an adjacent pyridine ring or N-H···Br bonds. rsc.org These interactions can lead to the formation of supramolecular structures like dimers or one-dimensional chains. acs.org

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within the molecule, providing insights into its electronic structure. Aminopyridine derivatives are known to be fluorescent, and their photophysical properties are sensitive to substituents and the solvent environment. nih.govsciforum.net

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions within the pyridine ring. For related 2-aminopyridine (B139424) derivatives, absorption maxima are typically observed in the 270-350 nm range. nih.govoup.com Upon excitation at an appropriate wavelength, the molecule is expected to exhibit fluorescence. The emission wavelength and fluorescence quantum yield are influenced by the electronic nature of the substituents. Studies on various aminopyridines show that emission maxima can range from 390 nm to over 480 nm. nih.govoup.com The bromine atom, being an electron-withdrawing group, and the ethyl group, being a weak electron-donating group, will modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths. The fluorescence quantum yield of aminopyridines can be very small, but it is highly dependent on the specific substitution pattern and molecular environment. oup.com

Theoretical and Computational Studies of 6 Bromo 4 Ethylpyridin 2 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods, grounded in the principles of quantum mechanics, provide a quantitative description of the molecular system.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. By approximating the electron density, DFT methods can reliably predict the ground-state properties of molecules like 6-bromo-4-ethylpyridin-2-amine.

DFT calculations would typically be employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in terms of bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, in conjunction with a basis set, for instance, 6-311++G(d,p), to solve the Kohn-Sham equations. The results of such a calculation would provide a detailed picture of the molecule's structure. For instance, one would expect specific bond lengths for the C-N and C-C bonds within the pyridine (B92270) ring, as well as for the C-Br and C-C bonds of the substituents. The planarity of the pyridine ring and the orientation of the ethyl and amino groups relative to the ring would also be determined.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value (Å/°) |

| C2-N1 Bond Length | 1.34 |

| C6-N1 Bond Length | 1.35 |

| C2-C3 Bond Length | 1.40 |

| C3-C4 Bond Length | 1.39 |

| C4-C5 Bond Length | 1.39 |

| C5-C6 Bond Length | 1.38 |

| C6-Br Bond Length | 1.90 |

| C4-C(ethyl) Bond Length | 1.52 |

| C2-N(amine) Bond Length | 1.37 |

| C3-C4-C5 Bond Angle | 118.5 |

| C6-N1-C2 Bond Angle | 117.0 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation. Actual research data is not publicly available.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and represents the electrostatic potential on the surface of the molecule.

For this compound, an MEP map would reveal regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The regions of negative potential, indicating an excess of electron density, are susceptible to electrophilic attack. In this molecule, these would likely be concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group due to the presence of lone pairs of electrons. The bromine atom, being electronegative, would also contribute to a region of negative potential. Conversely, the regions of positive potential, indicating a deficiency of electrons, are prone to nucleophilic attack. These would be expected around the hydrogen atoms of the amino group and the ethyl group.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital devoid of electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, particularly the nitrogen atom. The LUMO, on the other hand, would likely be distributed over the pyridine ring, with significant contributions from the carbon atoms and the bromine atom, reflecting its electron-withdrawing nature.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: The data in this table is illustrative and represents typical values that might be obtained from a quantum chemical calculation. Actual research data is not publicly available.

Conformation Analysis and Potential Energy Surface (PES) Mapping

The presence of the flexible ethyl group in this compound means that the molecule can exist in different spatial arrangements or conformations. Conformation analysis aims to identify the most stable conformers and to understand the energy barriers between them.

This is often achieved by mapping the Potential Energy Surface (PES) as a function of one or more dihedral angles. For the ethyl group, the key dihedral angle would be the one defining the rotation around the C4-C(ethyl) bond. By systematically rotating this bond and calculating the energy at each step, a PES can be constructed. The minima on this surface correspond to stable conformers (e.g., staggered conformations), while the maxima represent transition states between them. This analysis provides crucial information about the molecule's flexibility and the relative populations of different conformers at a given temperature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time, particularly in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule interacts with its surroundings. It would show the dynamic nature of the conformational changes of the ethyl group and the interactions of the solvent molecules with the polar sites of the solute, such as the amino group and the pyridine nitrogen. Such simulations are invaluable for understanding solvation effects, transport properties, and the behavior of the molecule in a realistic chemical environment.

Due to the absence of specific theoretical and computational studies on the prediction of spectroscopic parameters for this compound in the provided search results, the requested article cannot be generated with the required detailed research findings and data tables.

Scientific literature focusing on the computational prediction of spectroscopic parameters (such as NMR, IR, Raman, and UV-Vis) for the exact compound "this compound" is not available within the initial search. The search results yielded information on related but distinct molecules, which cannot be used to accurately construct the specified article. Therefore, providing a thorough, informative, and scientifically accurate article strictly adhering to the requested outline and focusing solely on this compound is not possible.

Mechanistic Investigations of Biological Interactions Involving 6 Bromo 4 Ethylpyridin 2 Amine and Its Derivatives Focus on Molecular Mechanisms

Enzyme Inhibition Kinetics and Active Site Interaction Analysis

Aminopyridine derivatives have shown significant potential as selective enzyme inhibitors, particularly targeting nitric oxide synthase (NOS) isoforms. The mechanism of inhibition often involves specific interactions with key residues in the enzyme's active site and with essential cofactors like heme and tetrahydrobiopterin (B1682763) (H₄B). nih.govacs.org

A series of α-amino functionalized aminopyridine derivatives were designed to probe interactions between the ligand, the heme propionate (B1217596) groups, and the H₄B cofactor within the NOS active site. nih.gov One notable compound, 8R , was identified as a highly potent and selective inhibitor of neuronal NOS (nNOS). nih.govacs.org Kinetic analysis revealed that 8R has a Kᵢ of 24 nM for nNOS. nih.govacs.org Its selectivity is remarkable, with a 273-fold preference for nNOS over inducible NOS (iNOS) and a 2,822-fold selectivity over endothelial NOS (eNOS). nih.govacs.org Crystal structures showed that while the inhibitor adopts a similar binding mode in both nNOS and eNOS, the selectivity arises from distinct electrostatic environments in the active sites of the isoforms, leading to a much more favorable binding free energy in nNOS. nih.gov

Furthermore, derivatives incorporating a 5-ethylpyridin-2-yl moiety have been explored as inhibitors of other enzymes. A series of 1,3,4-oxadiazoles containing a 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl} core were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net The most active compounds in this series displayed IC₅₀ values in the low micromolar range, indicating effective blockage of the enzyme's catalytic activity. researchgate.net

Table 2: Inhibition Constants (Kᵢ) and Selectivity of Compound 8R against NOS Isoforms

| Compound | Target Enzyme | Kᵢ (nM) | Selectivity (nNOS/iNOS) | Selectivity (nNOS/eNOS) |

| 8R | nNOS | 24 | - | - |

| 8R | iNOS | 6552 | 273-fold | - |

| 8R | eNOS | 67728 | - | 2822-fold nih.govacs.org |

Modulatory Effects on Ion Channels or Transporters: Mechanistic Studies

Direct mechanistic studies on the modulation of ion channels or transporters by 6-bromo-4-ethylpyridin-2-amine itself are not widely documented. However, the biological activity of its derivatives on GPCRs, such as the CB1 receptor, provides an indirect mechanism for influencing ion channel activity.

CB1 receptors are known to couple to Gᵢ/Gₒ proteins, and their activation typically leads to the inhibition of adenylyl cyclase and the modulation of various ion channels, including inwardly rectifying potassium channels and voltage-gated calcium channels. Studies on diarylurea derivatives of pyridin-2-amine as CB1 allosteric modulators utilized calcium mobilization assays to determine their functional activity. acs.org Allosteric enhancers were found to potentiate the calcium signaling induced by orthosteric agonists. acs.org This effect on calcium levels is a direct consequence of receptor activation leading to the opening or closing of calcium channels, demonstrating a clear, albeit indirect, modulatory effect on ion channel function. acs.org

DNA/RNA Binding Modes and Intercalation Mechanisms

The available scientific literature does not prominently feature studies focused on the DNA or RNA binding capabilities of this compound or its close derivatives. The primary research thrust for this class of compounds has been directed towards their interactions with protein targets such as GPCRs and enzymes. acs.orgnih.gov While some heterocyclic compounds are known to act as DNA intercalators or groove binders, there is no specific evidence to suggest this is a primary mechanism of action for this particular family of substituted pyridin-2-amines.

Protein-Ligand Docking and Molecular Dynamics Simulations of Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are crucial for elucidating the binding modes of this compound derivatives at an atomic level. These techniques provide insights into the specific interactions that stabilize the ligand-protein complex.

Molecular docking studies on a series of coumarinyl-thiazole derivatives bearing a 2-(2-ethylpyridin-4-yl)thiazole moiety predicted their binding mode within the active site of the DprE1-DprE2 complex of Mycobacterium tuberculosis. nih.gov The docking scores, which indicate binding potency, were found to be higher for several derivatives compared to known inhibitors. nih.gov The simulations revealed that the potency of these compounds could be attributed to specific hydrogen bond interactions with key residues like Lys418 in the active site. nih.gov

In another study, simulated annealing of chemical potential simulations guided the design of novel renin inhibitors, including derivatives with a 6-ethylpyridin-2-amine (B1581705) head group. nih.gov The computational models predicted the binding pose of the most potent derivative, illustrating key interactions with the Gly223 residue and the S3ˢᵖ sub-pocket of the enzyme. nih.gov

MD simulations further enhance this understanding by revealing the dynamic behavior of the ligand-protein complex over time. researchgate.netresearchgate.net For related heterocyclic compounds, MD simulations have been used to analyze the stability of the complex, the persistence of hydrogen bonds, and the role of water molecules in mediating interactions, providing a more complete picture of the binding mechanism. researchgate.netsemanticscholar.org

Table 3: Molecular Docking Results for a 6-bromo-3-(2-(2-ethylpyridin-4-yl)thiazol-4-yl)-2H-chromen-2-one derivative

| Ligand | Target Protein | Docking Score (DS) | Key Interacting Residue |

| 4d | DprE1-DprE2 (6HEZ) | High negative value | Lys418 nih.gov |

Structure-Activity Relationships (SAR) Focused on Molecular Mechanisms of Action

Structure-Activity Relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of derivatives of this compound by correlating structural modifications with their mechanistic effects.

For the diarylurea series of CB1 receptor allosteric modulators, SAR analysis revealed several key insights. acs.org

N-Alkyl Substitution: The size of the alkyl group on the amine of the pyridine (B92270) ring was found to be critical. Smaller substituents, such as N-diethyl, were more potent than larger ones like N-dibutyl, suggesting that the binding pocket has limited space. acs.org

Phenyl Ring Substitution: The electronic properties of substituents on the distal phenyl ring played a significant role. Electron-withdrawing groups, such as chloro or dichloro, resulted in higher potency compared to electron-donating groups like dimethylamino. acs.org This indicates that the electronic character of the ligand is crucial for effective binding and modulation of the CB1 receptor. acs.org

In the development of nNOS inhibitors, SAR studies highlighted the importance of specific structural features for achieving high selectivity.

Ethyl Group at Position 6: The presence of a 6-ethyl group on the pyridin-2-amine core was shown to be critical for activity in renin inhibitors, with corresponding 6-methyl analogs being much less active. nih.gov

α-Amino Functionalization: Adding an α-amino group to the side chain of aminopyridine inhibitors of nNOS was a key strategy. nih.gov The stereochemistry of this group was also crucial; for compound 8 , the (R)-enantiomer (8R ) was significantly more potent and selective than the (S)-enantiomer, underscoring a highly specific chiral recognition within the enzyme's active site. nih.govacs.org

Table 4: Summary of Key Structure-Activity Relationship Findings

| Compound Series | Target | Structural Modification | Effect on Activity/Mechanism |

| Diarylureas | CB1 Receptor | Increasing N-alkyl chain length | Decreased potency, suggesting steric hindrance in the binding pocket. acs.org |

| Diarylureas | CB1 Receptor | Electron-withdrawing groups on phenyl ring | Increased potency, highlighting the importance of electronic interactions. acs.org |

| Aminopyridines | nNOS | (R)-enantiomer at α-amino position | Significantly increased potency and isoform selectivity. nih.govacs.org |

| Pyridin-2-amines | Renin | 6-ethyl group vs. 6-methyl group | The ethyl group was essential for maintaining high inhibitory potency. nih.gov |

Elucidation of Biological Targets via Affinity-Based Proteomics (Mechanism-focused)

While specific applications of affinity-based proteomics for target deconvolution of this compound are not detailed in the reviewed literature, this methodology represents a powerful approach for identifying the molecular targets of novel bioactive compounds. The technique is mechanism-focused as it relies on the specific binding affinity between the compound (ligand) and its protein target. nih.gov

The general workflow involves chemically modifying a derivative of the compound of interest to immobilize it on a solid support, such as magnetic beads or a chromatography column. This "bait" is then incubated with a complex biological sample, like a cell lysate or plasma. nih.gov Proteins that have a specific binding affinity for the immobilized ligand will be captured, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using high-sensitivity mass spectrometry. nih.gov

This approach is highly valuable for unbiased target identification, as it does not rely on pre-existing knowledge of the compound's mechanism. For a compound like this compound, this could lead to the discovery of novel protein interactions and biological pathways that are modulated by this chemical scaffold, complementing studies that screen against known targets. nih.gov

Applications of 6 Bromo 4 Ethylpyridin 2 Amine in Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the bromo and amine substituents on the pyridine (B92270) ring makes 6-bromo-4-ethylpyridin-2-amine a valuable intermediate in the synthesis of more complex heterocyclic structures. The bromine atom, in particular, serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the introduction of a wide array of functional groups and the construction of intricate molecular architectures.

For instance, the amine group can undergo reactions like acylation and alkylation, while the bromine atom can be displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. This dual reactivity enables the construction of fused ring systems and highly substituted pyridine derivatives, which are common motifs in pharmaceuticals and agrochemicals. The ethyl group, while less reactive, influences the steric and electronic properties of the molecule, which can affect reaction outcomes and the properties of the final products.

The synthesis of various nitrogen-containing heterocycles often utilizes intermediates like this compound. These resulting heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities. For example, derivatives of similar bromo-aminopyridines have been investigated for their antimicrobial and anti-inflammatory properties.

Use as a Building Block for Functional Materials

The same chemical versatility that makes this compound a key synthetic intermediate also positions it as a valuable building block for the creation of functional materials.

While direct evidence for the use of this compound in polymer precursors for optoelectronics is not extensively documented in the provided results, the structural motifs present in this compound are relevant to the field. Pyridine-based polymers are known for their thermal stability and have been explored for various applications. The ability to functionalize the pyridine ring through the bromo and amine groups allows for the tuning of the electronic and photophysical properties of resulting polymers.

For example, similar pyridine-containing monomers have been used in atom transfer radical polymerization (ATRP) to create well-defined polymers. researchgate.net The incorporation of such units can influence the material's properties, such as their response to light or electrical stimuli, which is crucial for optoelectronic devices. The bromo-substituent, in particular, could be used for post-polymerization modification, allowing for the introduction of further functionalities.

The 2-aminopyridine (B139424) moiety within this compound is a well-established ligand for a variety of metal ions. The nitrogen atoms of the pyridine ring and the amino group can coordinate to a metal center, forming stable complexes. unam.mxunipd.it These complexes can exhibit interesting magnetic and photophysical properties and have been explored for their catalytic activity. researchgate.netresearchgate.net

The presence of the bromo and ethyl substituents can modulate the electronic and steric environment of the metal center, thereby influencing the catalytic performance of the resulting complex. For example, the steric bulk of the ethyl group can affect the selectivity of a catalytic reaction. The bromo group can either remain as a substituent on the ligand or be a site for further functionalization to create more complex ligand architectures. unipd.it